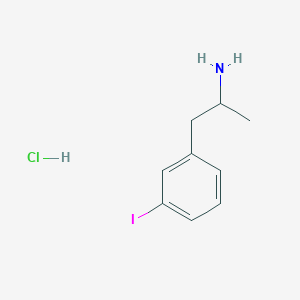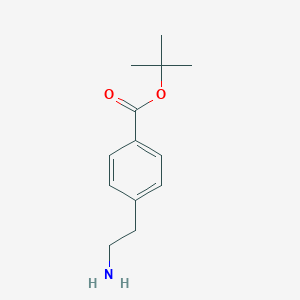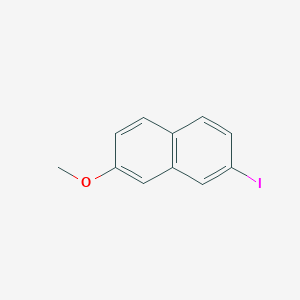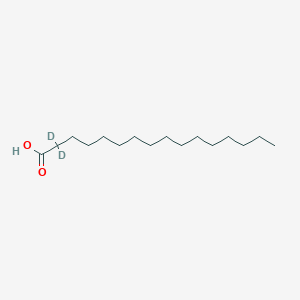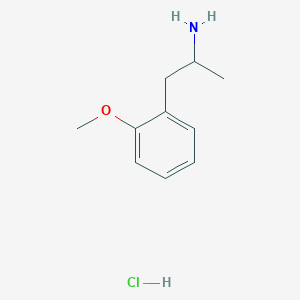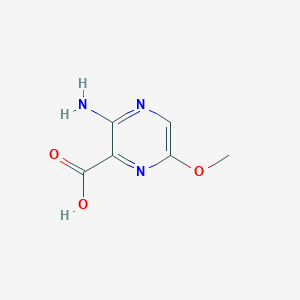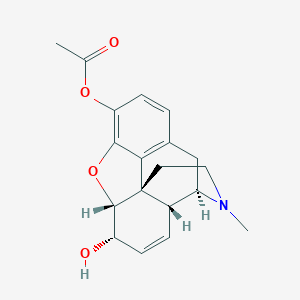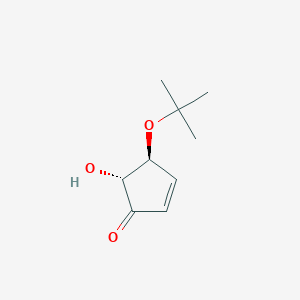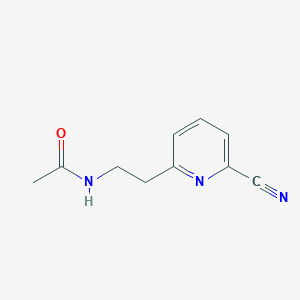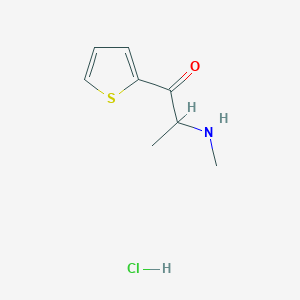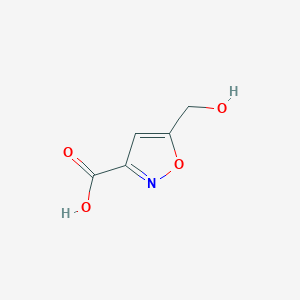![molecular formula C40H40Cl4N6Pt B164213 4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride CAS No. 129370-71-4](/img/structure/B164213.png)
4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride” is a coordination complex formed by the interaction of Basic Fuchsin, a triphenylmethane dye, with platinum Basic Fuchsin is widely used in histology and microbiology for staining purposes, while platinum complexes are known for their applications in chemotherapy and catalysis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride typically involves the reaction of Basic Fuchsin with a platinum salt, such as platinum(II) chloride or platinum(IV) chloride. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions. The general reaction scheme can be represented as follows:
[ \text{Basic Fuchsin} + \text{PtCl}_2 \rightarrow \text{this compound} ]
The reaction conditions, such as temperature, solvent, and pH, are optimized to ensure the formation of the desired complex with high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the preparation of large quantities of Basic Fuchsin and platinum salts, followed by their controlled reaction in industrial reactors. The product is then purified using techniques such as crystallization, filtration, and drying to obtain the final compound in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
The 4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride undergoes various chemical reactions, including:
Oxidation: The complex can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the ligands around the platinum center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange can be facilitated by using ligands like ammonia or phosphines under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized platinum complexes, while reduction can produce reduced platinum species. Substitution reactions result in new platinum complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, 4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride is used as a catalyst in various organic reactions. Its unique properties enable it to facilitate reactions such as hydrogenation, oxidation, and carbon-carbon bond formation.
Biology
In biological research, the complex is employed as a staining agent for visualizing cellular structures. Its ability to bind to specific biomolecules makes it useful in microscopy and histological studies.
Medicine
The compound has potential applications in medicine, particularly in cancer treatment. Platinum-based drugs are known for their anticancer properties, and the this compound may offer new avenues for developing targeted therapies.
Industry
In the industrial sector, the complex is used in the production of dyes and pigments. Its stability and color properties make it suitable for various applications in textiles, printing, and coatings.
Mechanism of Action
The mechanism of action of 4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride involves its interaction with cellular components. In biological systems, the complex can bind to DNA, proteins, and other biomolecules, leading to changes in their structure and function. The platinum center plays a crucial role in these interactions, facilitating the formation of covalent bonds with target molecules. This mechanism is similar to that of other platinum-based drugs, which inhibit cell division and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A widely used platinum-based anticancer drug.
Carboplatin: A platinum complex with reduced side effects compared to cisplatin.
Oxaliplatin: Another platinum-based drug used in chemotherapy.
Uniqueness
The 4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride is unique due to its combination of a staining dye and a platinum center. This dual functionality allows it to be used in both imaging and therapeutic applications, making it a versatile compound in scientific research.
Conclusion
The this compound is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a valuable tool in scientific research and industrial processes. Further studies on its synthesis, reactions, and applications will continue to expand our understanding of this intriguing compound.
Properties
CAS No. |
129370-71-4 |
|---|---|
Molecular Formula |
C40H40Cl4N6Pt |
Molecular Weight |
941.7 g/mol |
IUPAC Name |
4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride |
InChI |
InChI=1S/2C20H19N3.4ClH.Pt/c2*1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15;;;;;/h2*2-12,23H,21-22H2,1H3;4*1H;/q;;;;;;+2/p-2 |
InChI Key |
YACSWVKGQOBSHV-UHFFFAOYSA-L |
SMILES |
[H+].[H+].CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Canonical SMILES |
[H+].[H+].CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Synonyms |
asic fuchsin-platinum complex platinum basic fuchsin complex |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


